molecular formula C23H17F2N3O6 B3062224 (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one CAS No. 1956378-23-6

(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Cat. No.: B3062224
CAS No.: 1956378-23-6
M. Wt: 469.4 g/mol
InChI Key: SCKXBVLYWLLALY-CZCYGEDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VLX1570 is a small molecule inhibitor of deubiquitinases, specifically targeting the ubiquitin-specific protease-14. It has been studied for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers. The compound works by inhibiting the removal of ubiquitin chains from proteins, thereby disrupting protein degradation and leading to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells .

Scientific Research Applications

VLX1570 has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lung cancer, and other malignancies. The compound has been found to regulate the proliferation and apoptosis of cancer cells by modulating endoplasmic reticulum stress and the AKT pathway. It has also been shown to induce apoptosis in multiple myeloma cells by inhibiting ubiquitin-specific protease-14 .

Preparation Methods

The synthesis of VLX1570 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility. It is administered as a brief intravenous infusion via a central venous catheter .

Chemical Reactions Analysis

VLX1570 undergoes various chemical reactions, primarily involving its interaction with deubiquitinases. The compound binds to and inhibits the activity of ubiquitin-specific protease-14, leading to the accumulation of polyubiquitinated proteins. This inhibition can induce apoptosis in cancer cells. Common reagents used in these reactions include polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 .

Mechanism of Action

VLX1570 exerts its effects by inhibiting the activity of deubiquitinases, specifically ubiquitin-specific protease-14. This inhibition leads to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells. The compound also modulates endoplasmic reticulum stress and the AKT pathway, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

VLX1570 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib, which also target the ubiquitin-proteasome system. VLX1570 is unique in its specific inhibition of ubiquitin-specific protease-14, which distinguishes it from other proteasome inhibitors. Similar compounds include bortezomib, carfilzomib, and ixazomib, which also target the proteasome but have different mechanisms of action and molecular targets .

Properties

CAS No.

1956378-23-6

Molecular Formula

C23H17F2N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+

InChI Key

SCKXBVLYWLLALY-CZCYGEDCSA-N

Isomeric SMILES

C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1

SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

1956378-23-6

Synonyms

VLX1570

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Reactant of Route 2
Reactant of Route 2
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Reactant of Route 3
Reactant of Route 3
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Reactant of Route 4
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Reactant of Route 5
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Reactant of Route 6
Reactant of Route 6
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.